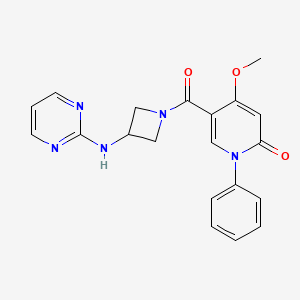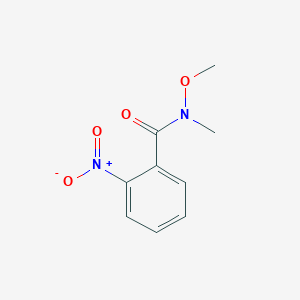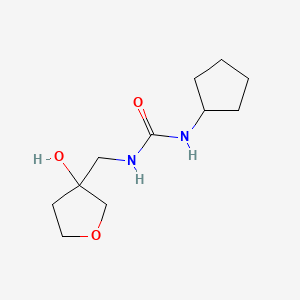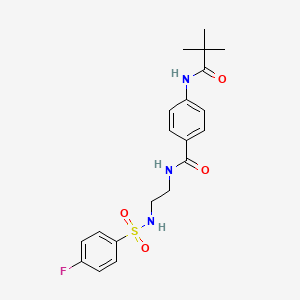![molecular formula C20H20ClN5O3 B2838485 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride CAS No. 2418731-29-8](/img/structure/B2838485.png)
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . Triazole compounds are known for their significant biological and pharmacological properties, and they are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction of N-substituted prop-2-yn-1-yl amines with azido compounds . The resulting triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of triazole-containing compounds is unique and contributes to their diverse biological activities . The presence of the triazole ring allows these compounds to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and make them suitable for various applications in medicinal chemistry .Physical And Chemical Properties Analysis
Triazole compounds are known for their thermal stability . They also exhibit acceptable densities and optimal oxygen balance . The IR absorption spectra of some triazole compounds have been characterized by the presence of signals for C=O groups .Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
The compound is closely related to various research chemicals and synthetic processes involving triazoles and carboxamides. For example, the synthesis of amino-acid conjugates of haptens demonstrates the application of similar compounds in confirming structures through spectroscopic comparisons, highlighting the importance of these compounds in chemical synthesis and analysis (Benoiton, Hudecz, & Chen, 2009). Another study focuses on the synthesis of quinazolinone and thiazolidinone compounds as potential antimicrobial agents, indicating the role of similar compounds in developing new pharmaceuticals (Desai, Dodiya, & Shihora, 2011).
Pharmacological Research
Research into similar compounds has identified potential pharmacological applications. For instance, a study on the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase indicates the therapeutic potential of these molecules in various disease models (Thalji et al., 2013). This research suggests that compounds with a triazine core are essential for high potency and selectivity, crucial for the development of new therapeutic agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the notable therapeutic importance of triazole compounds, there is significant interest in developing new and efficient methodologies for accessing new triazole-containing scaffolds . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, future research will likely focus on harnessing the optimum antibacterial potential of these compounds and dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3.ClH/c21-10-15-12-25(24-23-15)16-6-3-4-13(8-16)11-22-19(26)18-9-14-5-1-2-7-17(14)20(27)28-18;/h1-8,12,18H,9-11,21H2,(H,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFJWWGROCECKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)



![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)
![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)

![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)

![N-[2-(4-Methylpiperidin-1-yl)ethyl]-N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B2838419.png)
![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)
![N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2838422.png)
![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)
![8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2838425.png)
